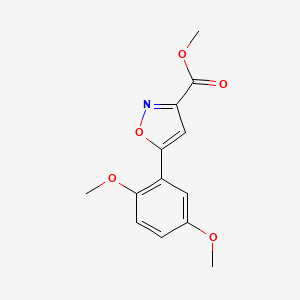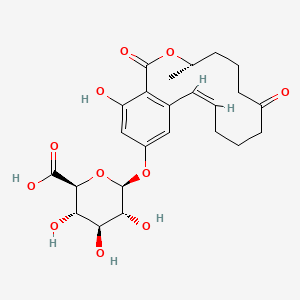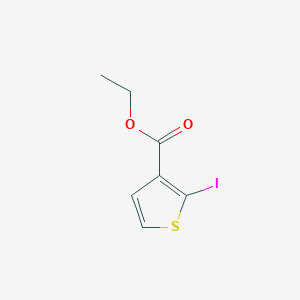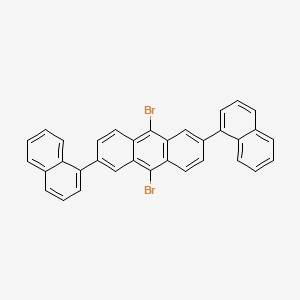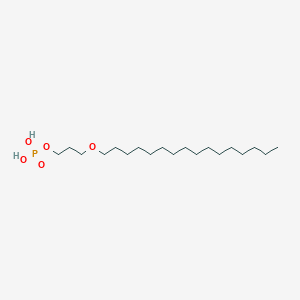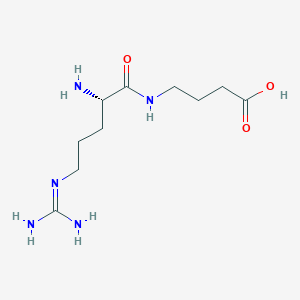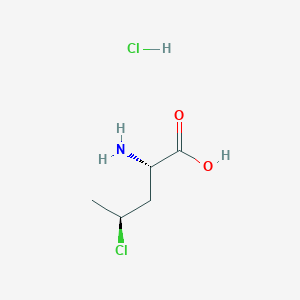
gamma-Chloronorvaline-HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Chloronorvaline-HCl is a halogenated amino acid derivative identified from cultures of the microbe Streptomyces griseosporeus. This compound has garnered attention due to its antibacterial activity, particularly against Pseudomonas aeruginosa . It is a synthetic amino acid with a chlorine atom substituted at the gamma position, making it a unique compound in the realm of halogenated amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Chloronorvaline-HCl typically involves the halogenation of norvaline, an amino acid. The process begins with the protection of the amino and carboxyl groups of norvaline to prevent unwanted side reactions. The gamma position is then selectively chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. After chlorination, the protecting groups are removed, and the compound is purified to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination step and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Gamma-Chloronorvaline-HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding norvaline.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of gamma-oxo-norvaline derivatives.
Reduction: Formation of norvaline.
Substitution: Formation of gamma-hydroxy-norvaline or gamma-amino-norvaline derivatives.
Scientific Research Applications
Gamma-Chloronorvaline-HCl has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in protein engineering and enzyme inhibition.
Medicine: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of gamma-Chloronorvaline-HCl involves its interaction with bacterial cell membranes. The chlorine atom enhances the compound’s lipophilicity, allowing it to integrate into the lipid bilayer of bacterial membranes. This integration disrupts membrane integrity, leading to cell lysis and death. The compound may also inhibit specific bacterial enzymes, further contributing to its antibacterial activity .
Comparison with Similar Compounds
Gamma-Chloronorvaline-HCl can be compared with other halogenated amino acids such as:
Gamma-Chloroleucine: Similar structure but with a different side chain, leading to variations in biological activity.
Gamma-Chlorophenylalanine: Contains an aromatic ring, which affects its chemical properties and applications.
Gamma-Chlorovaline: Another halogenated amino acid with distinct reactivity and uses.
This compound stands out due to its specific antibacterial activity against Pseudomonas aeruginosa, making it a valuable compound in the development of new antimicrobial agents .
Properties
Molecular Formula |
C5H11Cl2NO2 |
|---|---|
Molecular Weight |
188.05 g/mol |
IUPAC Name |
(2S,4S)-2-amino-4-chloropentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10ClNO2.ClH/c1-3(6)2-4(7)5(8)9;/h3-4H,2,7H2,1H3,(H,8,9);1H/t3-,4-;/m0./s1 |
InChI Key |
NUUPDPHRJUTDDM-MMALYQPHSA-N |
Isomeric SMILES |
C[C@@H](C[C@@H](C(=O)O)N)Cl.Cl |
Canonical SMILES |
CC(CC(C(=O)O)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


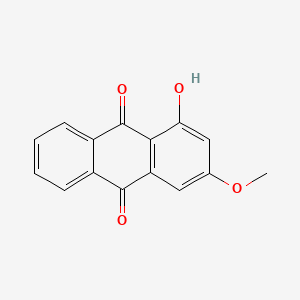
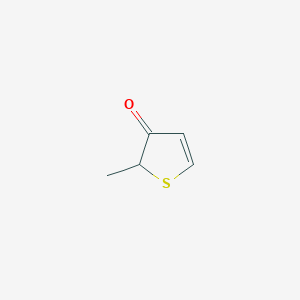
![2-Ethylthiazolo[5,4-c]pyridine](/img/structure/B13124689.png)

![Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate](/img/structure/B13124705.png)
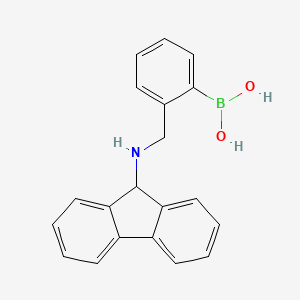
![Ethyl3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13124731.png)

